molecular formula C14H10ClF3 B3024668 1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene CAS No. 881040-67-1

1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene

Cat. No.: B3024668
CAS No.: 881040-67-1
M. Wt: 270.67 g/mol
InChI Key: XVPZKCBHUWFJHK-UHFFFAOYSA-N
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Description

1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chloro group attached to a phenylmethyl moiety and a trifluoromethyl group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene typically involves the introduction of the chloro and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents like trifluoromethyl iodide and a radical initiator .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The phenylmethyl moiety can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chloro or trifluoromethyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted benzene derivatives.
  • Oxidized products such as benzaldehyde or benzoic acid.
  • Reduced products with removed chloro or trifluoromethyl groups.

Scientific Research Applications

1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2-(trifluoromethyl)benzene
  • 1-(Chlorophenyl)-2-(trifluoromethyl)benzene
  • 1-(Phenylmethyl)-2-(trifluoromethyl)benzene

Uniqueness: 1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and physical properties. The presence of both electron-withdrawing groups on the benzene ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[chloro(phenyl)methyl]-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16,17)18/h1-9,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZKCBHUWFJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234899
Record name 1-(Chlorophenylmethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-67-1
Record name 1-(Chlorophenylmethyl)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chlorophenylmethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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